molecular formula C5H7ClN2O3 B2744024 2-hydroxy-2-(1H-imidazol-4-yl)acetic acid hydrochloride CAS No. 1909314-20-0

2-hydroxy-2-(1H-imidazol-4-yl)acetic acid hydrochloride

Cat. No.: B2744024
CAS No.: 1909314-20-0
M. Wt: 178.57
InChI Key: LMPMTRSFYPMNNR-UHFFFAOYSA-N
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Description

“2-hydroxy-2-(1H-imidazol-4-yl)acetic acid hydrochloride” is a compound with the CAS Number: 1909314-20-0 . It has a molecular weight of 178.57 . It is a powder at room temperature .


Molecular Structure Analysis

The compound contains a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .


Physical and Chemical Properties Analysis

“this compound” is a white or colorless solid that is highly soluble in water and other polar solvents . It has a molecular formula of C5H7ClN2O3.

Scientific Research Applications

Synthesis and Characterization

2-Hydroxy-2-(1H-imidazol-4-yl)acetic acid hydrochloride serves as a key intermediate in the synthesis of various compounds. For example, a practical synthesis route has been developed for this compound via N-alkylation of imidazole, which is then utilized to prepare zoledronic acid (Singh et al., 2008). Another study describes an efficient and convenient route for its synthesis, highlighting its importance as a precursor for the synthesis of zoledronic acid, showcasing its role in the field of bisphosphonates (Aliabad et al., 2016).

Novel Synthesis Methods

Research has also focused on developing environmentally friendly synthesis methods for this compound. One study details a solvent-free protocol that avoids the use of hazardous solvents, demonstrating a high-yielding process with a simple and easy work-up procedure. This method underscores the shift towards greener chemical processes in synthesizing important chemical intermediates (Belwal & Patel, 2019).

Catalytic Applications

The compound has also found applications as a catalyst. Imidazole derivatives, including structures similar to this compound, have been employed as versatile nucleophilic catalysts for transesterification/acylation reactions. These compounds demonstrate the utility of imidazole-based catalysts in facilitating various chemical transformations, contributing to the synthesis of a wide range of organic compounds (Grasa, Kissling, & Nolan, 2002).

Role in Synthesis of Fluorescent Compounds

Furthermore, this compound and its derivatives have been implicated in the synthesis of fluorescent compounds, indicating their potential in the development of chemical sensors. For instance, certain imidazole derivatives synthesized from related precursors exhibit fluorescence properties, suggesting applications in sensing and molecular recognition technologies (Rui-j, 2013).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

Imidazole compounds have become an important synthon in the development of new drugs . They show a broad range of chemical and biological properties, making them a promising area for future research .

Properties

IUPAC Name

2-hydroxy-2-(1H-imidazol-5-yl)acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O3.ClH/c8-4(5(9)10)3-1-6-2-7-3;/h1-2,4,8H,(H,6,7)(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMPMTRSFYPMNNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)C(C(=O)O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909314-20-0
Record name 2-hydroxy-2-(1H-imidazol-4-yl)acetic acid hydrochloride
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